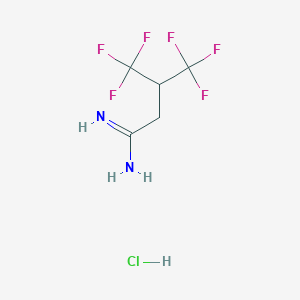

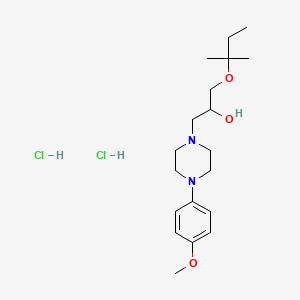

2-Bromo-6-ethoxyaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bromo- and ethoxy- derivatives of aromatic compounds is a topic of interest in the field of organic chemistry. For instance, the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles is achieved through the cycloadditions of α,β-unsaturated-acyl cyanides with bromo-ethoxyethene, which may offer insights into the synthesis pathways that could be applicable to 2-Bromo-6-ethoxyaniline hydrochloride .

Molecular Structure Analysis

The molecular structure of bromo- and ethoxy- derivatives can be complex, as seen in the X-ray analysis of 6-(bromomethyl)-1,2,4-trichloro-3-ethoxy-3,7,7-trimethoxybicyclo[2.2.1] heptane, which provides information on the positioning of substituents and the conformation of the norbornane skeleton . This type of analysis is crucial for understanding the molecular structure of 2-Bromo-6-ethoxyaniline hydrochloride.

Chemical Reactions Analysis

The reactivity of bromo- and ethoxy- derivatives with various reagents can lead to a wide range of products. For example, the reaction of ethyl 2-methyl-6-(1-propenyl)phenylcarbamates with bromine yields a mixture of brominated products . Similarly, the behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with hydrochloric acid results in chloro- and hydroxypyridines . These studies demonstrate the types of chemical reactions that 2-Bromo-6-ethoxyaniline hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and ethoxy- derivatives are influenced by their molecular structure. For instance, the stability of certain compounds and their reactivity towards nucleophiles or elimination reactions can provide valuable information about the properties of 2-Bromo-6-ethoxyaniline hydrochloride. The papers discuss various reactions and properties of related compounds, such as the formation of acetals from acid alcoholysis and the synthesis of quinazolinone derivatives with antimicrobial activity .

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Metabolism Pathways in Rats :

- Kanamori et al. (2002) explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying various metabolites, indicating multiple metabolic pathways for the compound in rats. This research could provide insights into the metabolism of structurally similar compounds like 2-Bromo-6-ethoxyaniline hydrochloride Kanamori et al., 2002.

Pharmacokinetics in Rats :

- The study by Rohanová et al. (2008) on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) assessed its disposition and kinetic profile in rats. Understanding such pharmacokinetic profiles can be crucial for assessing the potential therapeutic or research applications of related compounds like 2-Bromo-6-ethoxyaniline hydrochloride Rohanová et al., 2008.

Therapeutic and Biological Research

Brain and Neurological Studies :

- The research by Gu et al. (2012) on bone marrow stromal cells transplanted intracerebroventricularly highlighted the migration and survival of these cells in brain tissues, which might be relevant for studying the interaction of compounds like 2-Bromo-6-ethoxyaniline hydrochloride with brain tissues or its potential therapeutic applications Gu et al., 2012.

Toxicological Studies :

- Research on the neurotoxic effects of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) by Jaim-Etcheverry and Zieher (1980) could provide a background for understanding the toxicological profile of related compounds, including 2-Bromo-6-ethoxyaniline hydrochloride Jaim-Etcheverry & Zieher, 1980.

Antioxidant Studies :

- The study by Rao et al. (1984) on the inhibitory effects of antioxidants like ethoxyquin on hepatic tumorigenesis could be relevant for exploring the antioxidant potential or related therapeutic applications of 2-Bromo-6-ethoxyaniline hydrochloride Rao et al., 1984.

Safety And Hazards

While specific safety and hazard information for 2-Bromo-6-ethoxyaniline hydrochloride was not found, general safety measures for handling similar compounds include wearing suitable protective clothing, gloves, and eye protection. Avoid dust formation, inhalation, contact with skin and eyes, and ingestion .

Propiedades

IUPAC Name |

2-bromo-6-ethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5H,2,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKNXKXAIJCYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-ethoxyaniline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)